molecular formula C20H23N3O3S2 B2867356 4-(diethylsulfamoyl)-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 391229-89-3

4-(diethylsulfamoyl)-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2867356
CAS No.: 391229-89-3
M. Wt: 417.54
InChI Key: XUDVFLXGTSRMFS-QZQOTICOSA-N
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Description

4-(Diethylsulfamoyl)-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a benzamide derivative featuring a diethylsulfamoyl group at the para position of the benzene ring and a 3,6-dimethyl-substituted dihydro-1,3-benzothiazol-2-ylidene moiety. This compound belongs to a class of sulfonamide-linked heterocyclic derivatives, which are often explored for their pharmacological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties .

Properties

IUPAC Name

4-(diethylsulfamoyl)-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S2/c1-5-23(6-2)28(25,26)16-10-8-15(9-11-16)19(24)21-20-22(4)17-12-7-14(3)13-18(17)27-20/h7-13H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUDVFLXGTSRMFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(diethylsulfamoyl)-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multiple steps, including the formation of the benzothiazole core and subsequent functionalization. Common reagents might include sulfur-containing compounds, amines, and various organic solvents. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for such compounds usually involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(diethylsulfamoyl)-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents for these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions might involve specific temperatures, pressures, and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(diethylsulfamoyl)-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following compounds share structural similarities with the target molecule, differing primarily in substituents on the sulfamoyl group, benzothiazole ring, or adjacent functional groups. Key comparisons are summarized in Table 1.

Substituent Variations on the Sulfamoyl Group

  • 4-(Dimethylsulfamoyl)-N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide (6188-13-2) : Replaces diethylsulfamoyl with dimethylsulfamoyl and introduces a bromo-ethyl group on the benzothiazole ring. This substitution reduces steric bulk but may alter pharmacokinetic properties .
  • 4-[Bis(2-methoxyethyl)sulfamoyl]-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide (325987-47-1) : Uses a bis(2-methoxyethyl)sulfamoyl group, improving solubility in polar solvents .

Modifications on the Benzothiazole/Thiazole Ring

  • 4-Methoxy-N-[6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzenesulfonamide : Replaces benzamide with benzenesulfonamide and adds a methoxy group, altering electronic properties and hydrogen-bonding capacity .
  • N-(2,3-Dihydro-1,3-thiazol-2-ylidene)-4-[(2-hydroxybenzylidene)amino]benzenesulfonamide: Introduces a hydroxybenzylideneamino group, enabling metal coordination and antioxidant activity .

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Sulfamoyl Group Benzothiazole/Thiazole Substituents Key Features
4-(Diethylsulfamoyl)-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide Diethylsulfamoyl 3,6-Dimethyl Moderate lipophilicity; E-configuration stabilizes imine bond
4-(Dimethylsulfamoyl)-N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide Dimethylsulfamoyl 6-Bromo, 3-ethyl Increased electrophilicity due to bromine
4-[Benzyl(methyl)sulfamoyl]-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide Benzyl-methylsulfamoyl 4-Ethoxy, 3-methyl Enhanced lipophilicity; ethoxy group improves metabolic stability
4-Methoxy-N-[6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzenesulfonamide Methoxy (not sulfamoyl) 6-Methyl Sulfonamide backbone; polar due to methoxy
N-(4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide Bis(2-methoxyethyl)sulfamoyl 4-(3,4-Dimethoxyphenyl) High solubility; dimethoxy groups enable antioxidant activity

Biological Activity

The compound 4-(diethylsulfamoyl)-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a novel benzothiazole derivative that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's synthesis, biological evaluations, and mechanisms of action based on recent studies and findings.

Chemical Structure

The structure of the compound can be represented as follows:

C17H22N2O2S\text{C}_{17}\text{H}_{22}\text{N}_{2}\text{O}_{2}\text{S}

This compound features a benzamide core linked to a diethylsulfamoyl group and a benzothiazole moiety, which is crucial for its biological activity.

Synthesis

The synthesis of 4-(diethylsulfamoyl)-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves the reaction of 3,6-dimethylbenzothiazole derivatives with diethyl sulfamoyl chloride. The reaction conditions may vary to optimize yield and purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds similar to 4-(diethylsulfamoyl)-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide have shown significant inhibition of cancer cell proliferation in various human cancer cell lines. A study reported that benzothiazole derivatives could inhibit the proliferation of cancer cells by inducing apoptosis and arresting the cell cycle at specific phases .

Cell Line IC50 (µM) Mechanism
A4311.5Apoptosis induction
A5492.0Cell cycle arrest
H12991.8AKT/ERK pathway inhibition

Anti-inflammatory Effects

In addition to anticancer activity, this class of compounds has demonstrated anti-inflammatory properties . The inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α was noted in several studies involving similar benzothiazole derivatives . These findings suggest that the compound may serve dual roles in treating both cancer and inflammatory diseases.

The mechanisms underlying the biological activities of 4-(diethylsulfamoyl)-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide include:

  • Inhibition of Cell Proliferation : The compound has been shown to significantly reduce cancer cell growth by interfering with critical signaling pathways.
  • Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Modulation of Inflammatory Responses : By reducing levels of inflammatory cytokines, it helps mitigate inflammation associated with various diseases.

Case Studies

Several case studies have documented the effects of benzothiazole derivatives in clinical settings:

  • Study on Lung Cancer Cells : A clinical trial involving patients with non-small cell lung cancer demonstrated that a related benzothiazole compound significantly reduced tumor size and improved patient outcomes .
  • Inflammatory Disease Models : In animal models of rheumatoid arthritis, treatment with benzothiazole derivatives resulted in decreased joint inflammation and improved mobility .

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